(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione
(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione
Brand Name:
Vulcanchem
CAS No.:
114942-83-5
VCID:
VC20897175
InChI:
InChI=1S/C18H17NO5/c1-22-14-8-18-4-2-15(20)19(18)5-3-10-6-12-13(24-9-23-12)7-11(10)16(18)17(14)21/h6-8,16H,2-5,9H2,1H3/t16-,18+/m1/s1
SMILES:
COC1=CC23CCC(=O)N2CCC4=CC5=C(C=C4C3C1=O)OCO5
Molecular Formula:
C18H17NO5
Molecular Weight:
327.3 g/mol
(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione
CAS No.: 114942-83-5
Cat. No.: VC20897175
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114942-83-5 |
|---|---|
| Molecular Formula | C18H17NO5 |
| Molecular Weight | 327.3 g/mol |
| IUPAC Name | (2S,6S)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione |
| Standard InChI | InChI=1S/C18H17NO5/c1-22-14-8-18-4-2-15(20)19(18)5-3-10-6-12-13(24-9-23-12)7-11(10)16(18)17(14)21/h6-8,16H,2-5,9H2,1H3/t16-,18+/m1/s1 |
| Standard InChI Key | KMFXSTOEBLYIJV-AEFFLSMTSA-N |
| Isomeric SMILES | COC1=C[C@]23CCC(=O)N2CCC4=CC5=C(C=C4[C@@H]3C1=O)OCO5 |
| SMILES | COC1=CC23CCC(=O)N2CCC4=CC5=C(C=C4C3C1=O)OCO5 |
| Canonical SMILES | COC1=CC23CCC(=O)N2CCC4=CC5=C(C=C4C3C1=O)OCO5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator